2-Oxazolidinone, 3-(1-oxobutyl)-
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Overview
Description
2-Oxazolidinone, 3-(1-oxobutyl)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant antibacterial properties. Oxazolidinones have gained attention due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 3-(1-oxobutyl)- typically involves the formation of the 1,3-oxazolidin-2-one ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, providing 3-aryl-2-oxazolidinones in good yields . This method is efficient and versatile, allowing for the production of oxazolidinones on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 3-(1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and palladium catalysts . The conditions for these reactions typically involve specific solvents and temperatures to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and 3-aryl-2-oxazolidinones . These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.
Scientific Research Applications
2-Oxazolidinone, 3-(1-oxobutyl)- has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the treatment of infections caused by multidrug-resistant Gram-positive bacteria . Additionally, these compounds are used in the development of new antibiotics and other therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(1-oxobutyl)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxazolidinone, 3-(1-oxobutyl)- include linezolid, tedizolid, and cycloserine . These compounds share the oxazolidinone core structure and exhibit similar antibacterial properties.
Uniqueness: What sets 2-Oxazolidinone, 3-(1-oxobutyl)- apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in the field of antibacterial agents.
Properties
CAS No. |
60420-28-2 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3 |
InChI Key |
OCGBHRRSRUWGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCOC1=O |
Origin of Product |
United States |
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